molecular formula C17H39NO4S B024532 Trimethyltetradecylammonium hydrogen sulfate CAS No. 104903-23-3

Trimethyltetradecylammonium hydrogen sulfate

Cat. No. B024532
CAS RN: 104903-23-3
M. Wt: 353.6 g/mol
InChI Key: LRWSTBIEJXJNJY-UHFFFAOYSA-M
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Description

Trimethyltetradecylammonium hydrogen sulfate is a chemical compound with the molecular formula C17H39NO4S . It is often used in proteomics research .


Molecular Structure Analysis

The molecular structure of Trimethyltetradecylammonium hydrogen sulfate is represented by the linear formula CH3(CH2)13N(HSO4)(CH3)3 . It has a molecular weight of 353.6 g/mol .


Chemical Reactions Analysis

Specific chemical reactions involving Trimethyltetradecylammonium hydrogen sulfate are not detailed in the available resources .


Physical And Chemical Properties Analysis

Trimethyltetradecylammonium hydrogen sulfate has a molecular weight of 353.6 g/mol. It has one hydrogen bond donor count and four hydrogen bond acceptor counts. It also has a rotatable bond count of 13. The exact mass and monoisotopic mass are both 353.25997990 g/mol. The topological polar surface area is 85.8 Ų .

Scientific Research Applications

Ion Pair Chromatography

Trimethyltetradecylammonium hydrogen sulfate is used as an anionic ion pairing reagent in ion pair chromatography . This technique is used to separate ions and polar molecules based on their affinity to the ion pair reagent.

High Performance Liquid Chromatography (HPLC)

This compound is used in HPLC, specifically in the quantification of non-derivatized sialic acids in glycoproteins . HPLC is a type of column chromatography used in biochemistry and analytical chemistry to identify, quantify and purify individual components of a mixture.

Nano Quantity Analyte Detector (NQAD)

Trimethyltetradecylammonium hydrogen sulfate is used in conjunction with NQAD in the analysis of non-derivatized sialic acids in glycoproteins . NQAD is a type of detector used in chromatography that provides high sensitivity for the detection of nanogram quantities of analyte.

4. Dionex-based High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) This compound is used in HPAEC-PAD, a technique used for the separation and detection of anions . It is particularly useful in the analysis of carbohydrates and glycoproteins.

Safety and Hazards

Trimethyltetradecylammonium hydrogen sulfate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

hydrogen sulfate;trimethyl(tetradecyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-5(2,3)4/h5-17H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWSTBIEJXJNJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584988
Record name N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyltetradecylammonium hydrogen sulfate

CAS RN

104903-23-3
Record name N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyltetradecylammonium hydrogen sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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